![molecular formula C19H26N2O2 B3485510 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide](/img/structure/B3485510.png)
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide
Vue d'ensemble
Description
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide, also known as A-836,339, is a selective cannabinoid CB1 receptor antagonist. It was first synthesized by Abbott Laboratories in 2006 as a potential therapeutic drug for obesity and metabolic disorders. Since then, it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide works by selectively blocking the cannabinoid CB1 receptor, which is primarily located in the brain and plays a key role in regulating appetite, metabolism, and addiction. By blocking this receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism in animal models of diabetes. Additionally, it has been shown to reduce the rewarding effects of opioids and cocaine in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise targeting of this receptor compared to other cannabinoid receptor antagonists. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for the study of 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in obesity, diabetes, and addiction. Another direction is to study its effects on other physiological processes, such as inflammation and pain. Additionally, the development of longer-acting formulations of this compound may improve its utility in lab experiments and potential clinical applications.
Applications De Recherche Scientifique
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose metabolism in animal models of diabetes. Additionally, it has been studied for its potential as a treatment for drug addiction, particularly in reducing the rewarding effects of opioids and cocaine.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-15(16(21-23-13)14-10-8-7-9-11-14)17(22)20-19(5,6)12-18(2,3)4/h7-11H,12H2,1-6H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPPSFQRJEQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.